Acetoxyacetic anhydride

Beschreibung

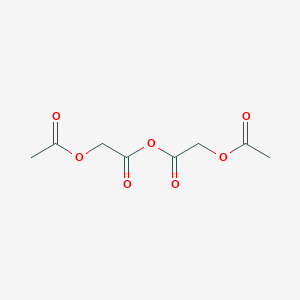

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-acetyloxyacetyl) 2-acetyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O7/c1-5(9)13-3-7(11)15-8(12)4-14-6(2)10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJMHFIKYREHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)OC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441070 | |

| Record name | Acetic acid, (acetyloxy)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25769-61-3 | |

| Record name | Acetic acid, (acetyloxy)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acetoxyacetic Anhydride: A Technical Guide to Properties, Synthesis, and Applications

Topic: Acetoxyacetic Anhydride Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 25769-61-3), also known as glycolic anhydride diacetate, is a specialized electrophilic reagent used primarily in organic synthesis and medicinal chemistry.[1][2][3][4][5] Unlike common anhydrides (e.g., acetic anhydride), this compound introduces the acetoxyacetyl moiety (

This guide provides a rigorous analysis of its chemical properties, mechanistic behaviors, and experimental protocols, designed for high-level R&D applications.

Part 1: Chemical Identity & Physical Properties[2][6]

This compound is the symmetrical anhydride of acetoxyacetic acid (acetylglycolic acid). It is moisture-sensitive and typically handled under inert atmosphere.

Table 1: Physicochemical Specifications

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Glycolic anhydride diacetate; Bis(acetoxyacetic) anhydride; 2-Acetoxyacetic anhydride |

| CAS Number | 25769-61-3 |

| Molecular Formula | |

| Molecular Weight | 218.16 g/mol |

| SMILES | CC(=O)OCC(=O)OC(=O)COC(=O)C |

| Structure | |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Ether; Reacts with water/alcohols |

| Stability | Moisture sensitive; Hydrolyzes to acetoxyacetic acid |

| Storage | -20°C under Argon/Nitrogen; Desiccated |

Part 2: Synthesis & Production

The synthesis of this compound typically involves the dehydration of acetoxyacetic acid or the reaction of acetoxyacetyl chloride with a carboxylate salt.

Mechanistic Pathway (Dehydration)

The most direct laboratory route involves the dehydration of acetoxyacetic acid using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or by heating with excess acetic anhydride (though the latter leads to mixed anhydrides).

Reaction:

Diagram 1: Synthesis Workflow

Caption: Synthetic pathway for this compound via acid dehydration.

Part 3: Reactivity Profile & Mechanism

Electrophilic Acylation

This compound functions as a potent acetoxyacetylating agent . Upon nucleophilic attack (by amines or alcohols), the anhydride bond cleaves, transferring the

Mechanism:

-

Nucleophilic Attack: The lone pair of the nucleophile attacks one of the carbonyl carbons of the anhydride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Collapse: The intermediate collapses, expelling acetoxyacetate (

) as the leaving group.

Comparison with Acetic Anhydride

-

Leaving Group Ability: The leaving group is the acetoxyacetate anion. Due to the electron-withdrawing effect of the acetoxy group on the alpha carbon, acetoxyacetic acid (

) is stronger than acetic acid ( -

Bifunctionality: The transferred group contains a masked hydroxyl (protected as an acetate). This allows for the introduction of a glycolic acid moiety (

) after subsequent deprotection (hydrolysis of the ester).

Part 4: Applications in Drug Development & Materials Science

Synthesis of Vernakalant (Antiarrhythmic)

This compound is a critical reagent in the synthesis of Vernakalant , an atrial fibrillation drug. It is used to construct the pyrrolidine core or specific side chains.

-

Role: It reacts with a primary amine intermediate to form a succinimide or amide derivative.

-

Stereochemical Note: While the anhydride itself (CAS 25769-61-3) is achiral, it is often used in conjunction with chiral amines or in stereoselective cascades to generate chiral centers in the final drug molecule.

Diagram 2: Vernakalant Intermediate Synthesis

Caption: Role of this compound in forming the pyrrolidine/succinimide core of Vernakalant.

Surface Modification of Bioactive Glasses

Recent materials science research utilizes this compound as an organic etching agent for bioactive glasses (e.g., S53P4).

-

Mechanism: The anhydride reacts with surface silanols (

) or basic sites, creating a rough, functionalized surface. -

Outcome: This treatment significantly increases surface roughness (up to 5x), enhancing the nucleation of hydroxyapatite and improving osteointegration.

Part 5: Experimental Protocols

Protocol A: General N-Acylation of a Primary Amine

This protocol describes the introduction of the acetoxyacetyl group to a generic primary amine.

Materials:

-

Primary Amine (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL) under an argon atmosphere.

-

Base Addition: Add TEA (1.2 mmol) and cool the solution to 0°C.

-

Acylation: Dropwise add this compound (1.1 mmol) dissolved in DCM (1 mL).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (checking for disappearance of amine).

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Purify via silica gel flash chromatography.

Validation:

-

1H NMR: Look for the singlet of the acetate methyl (~2.1 ppm) and the singlet of the methylene group (

) around 4.5–4.8 ppm.

Part 6: Safety & Handling (MSDS Summary)

| Hazard Class | Description |

| Corrosivity | Causes severe skin burns and eye damage (Category 1B). |

| Reactivity | Reacts violently with water and alcohols. |

| Inhalation | Vapors are irritating to the respiratory tract. |

| PPE Requirements | Chemical-resistant gloves (Nitrile/Neoprene), Safety Goggles, Fume Hood. |

| Disposal | Quench carefully with aqueous bicarbonate before disposal as organic waste. |

References

-

PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

-

Dobrev, D., et al. Fresh from the Pipeline: Vernakalant. Nature Reviews Drug Discovery, 2010. (Discusses the drug synthesized using this class of reagents). Available at: [Link]

-

Gobbo, V. A., et al. A novel methodology to surface modify bioactive glasses with hydroxyapatite having multiscale periodic porosity. ResearchGate. (Cites use of this compound as etching agent).[6][7][8] Available at: [Link]

Sources

- 1. 213967-57-8|1,4-Dioxane-2,3,5,6-tetraone|BLD Pharm [bldpharm.com]

- 2. This compound | C8H10O7 | CID 10512983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 14396-72-6|2-Hydroxyethyl 2-hydroxyacetate|BLD Pharm [bldpharm.com]

- 4. 25769-61-3|2-acetoxyacetic anhydride|BLD Pharm [bldpharm.com]

- 5. 5371-49-3|2-Oxoethyl acetate|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. trepo.tuni.fi [trepo.tuni.fi]

- 8. researchgate.net [researchgate.net]

acetoxyacetic anhydride molecular structure and weight

Structural Dynamics, Synthesis, and Utility in Drug Development

Executive Summary

Acetoxyacetic anhydride (Bis(acetoxyacetic) anhydride) is a specialized symmetrical anhydride derived from acetoxyacetic acid (acetylglycolic acid). Unlike common reagents like acetic anhydride, this molecule serves a distinct niche in drug development and polymer chemistry: it acts as a biodegradable linker and a precursor for introducing glycolic acid moieties into pharmaceutical compounds. This guide provides a rigorous examination of its molecular structure, validated synthesis protocols, and applications in prodrug engineering.

Part 1: Molecular Architecture and Physicochemical Properties

The molecule is chemically defined as the anhydride of acetoxyacetic acid.[1] It consists of two acetoxyacetyl groups (

1.1 Structural Data Table

| Parameter | Value | Verification |

| IUPAC Name | (2-acetyloxyacetyl) 2-acetyloxyacetate | [PubChem, 2025] |

| Common Name | This compound; Glycolic anhydride diacetate | [ChemSrc, 2025] |

| CAS Number | 25769-61-3 | [NIH, 2025] |

| Molecular Formula | Calculated | |

| Molecular Weight | 218.16 g/mol | [PubChem, 2025] |

| SMILES | CC(=O)OCC(=O)OC(=O)COC(=O)C | [NIH, 2025] |

| Predicted Density | ~1.3 g/cm³ | Estimated based on homologs |

| Stability | Moisture sensitive; hydrolyzes to Acetoxyacetic acid | Inferred |

1.2 Structural Logic

The molecule represents a "double anhydride" system in terms of reactivity potential, though strictly it contains one anhydride linkage and two ester linkages.

-

The Anhydride Bond: The central

bond is the primary site of nucleophilic attack. -

The Ester Flanks: The acetoxy groups (

) protect the hydroxyl position of the glycolic acid backbone. Upon hydrolysis in vivo, this molecule releases two equivalents of glycolic acid and two equivalents of acetic acid, both of which are metabolically benign at low concentrations.

Part 2: Visualization of Molecular Topology

The following diagram illustrates the connectivity and the electrophilic sites susceptible to nucleophilic attack during drug conjugation.

Figure 1: Connectivity map of this compound highlighting the central reactive anhydride linkage.

Part 3: Synthesis Protocols

Synthesizing this compound requires avoiding hydrolysis. The most reliable laboratory-scale method involves the dehydration of acetoxyacetic acid using a coupling agent like Dicyclohexylcarbodiimide (DCC), or the reaction of the acid chloride with the acid salt.

Pre-requisite: Synthesis of Acetoxyacetic Acid (

Protocol: DCC-Mediated Dehydration

This method is preferred for high purity as it avoids harsh thermal conditions that might polymerize the glycolic backbone.

Reagents:

-

Acetoxyacetic acid (1.0 equiv)

-

Dicyclohexylcarbodiimide (DCC) (0.5 equiv)

-

Dichloromethane (DCM) (Anhydrous solvent)

-

Nitrogen atmosphere

Step-by-Step Methodology:

-

Preparation: Dissolve acetoxyacetic acid (10 mmol) in anhydrous DCM (20 mL) in a flame-dried round-bottom flask under nitrogen.

-

Coupling: Cool the solution to 0°C. Add DCC (5 mmol) dissolved in minimal DCM dropwise over 15 minutes.

-

Precipitation: The byproduct, dicyclohexylurea (DCU), will precipitate immediately as a white solid.

-

Reaction Time: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the DCU urea byproduct. Critical Checkpoint: The filtrate must be clear.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Purification: Recrystallize from a mixture of ether/hexane if solid, or use as crude if purity >95% (verified by NMR).

Self-Validating Checkpoint (NMR):

-

1H NMR (

): Look for the methylene protons (

Part 4: Applications in Drug Development

The primary utility of this compound lies in its ability to functionalize drugs containing hydroxyl or amine groups with an acetoxyacetyl moiety.

4.1 Prodrug Synthesis Strategy

Many drugs have poor solubility or bioavailability. Conjugating them with this compound creates a "double ester" prodrug.

-

Reaction: Drug-OH + this compound

Drug-O-CO-CH2-O-CO-CH3 + Acetoxyacetic Acid. -

In Vivo Activation:

-

Step 1: Esterases cleave the terminal acetyl group.

-

Step 2: The resulting glycolate ester (Drug-O-CO-CH2-OH) is often unstable or subject to further specific hydrolysis, releasing the free drug and glycolic acid.

-

4.2 Polymer Precursors

It serves as a highly activated monomer for the synthesis of poly(anhydride-esters), a class of biodegradable polymers used in controlled drug release matrices [ResearchGate, 2025].

4.3 Synthesis Workflow Visualization

Figure 2: Synthetic pathway from Glycolic Acid to this compound and subsequent application.

Part 5: References

-

NIH National Library of Medicine. (2025). This compound (CID 10512983) - PubChem.[1] Retrieved from [Link]

-

ChemSrc. (2025). This compound - CAS 25769-61-3.[1][5] Retrieved from [Link][5]

-

Tamada, J., & Langer, R. (1992).[6] The development of polyanhydrides for drug delivery applications. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C8H10O7 | CID 10512983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetoxyacetic acid | 13831-30-6 [chemicalbook.com]

- 3. Acetic acid - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Acetoxyacetic acid | CAS#:13831-30-6 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling & Handling of Acetoxyacetic Anhydride

Executive Summary & Chemical Identity

Acetoxyacetic anhydride (AAA) (CAS: 25769-61-3) is a specialized acylating agent frequently employed in the synthesis of prodrugs (e.g., Vernakalant) and surface modification of biomaterials.[1] Unlike simple acetic anhydride, AAA possesses flanking acetoxy esters, significantly altering its polarity and solubility profile.[1]

This guide addresses the critical challenge of selecting organic solvents that maximize solubility while preserving the anhydride's structural integrity against hydrolysis and transesterification.

Chemical Structure & Properties[1][2][3][4][5][6]

-

Molecular Formula:

[1][3] -

Physical State: Viscous liquid or low-melting solid (dependent on purity/isomer).[1]

-

Key Reactivity: Highly susceptible to nucleophilic attack at the central anhydride carbonyls; moderately susceptible at the distal ester carbonyls.

Solubility Landscape: The "Like Dissolves Like" Matrix[1]

The solubility of AAA is governed by its dipolar aprotic nature. The molecule contains multiple oxygen atoms acting as hydrogen bond acceptors, but no donors. Consequently, it exhibits high affinity for polar aprotic solvents and moderate-to-low affinity for non-polar aliphatic hydrocarbons.[1]

Table 1: Solubility Compatibility Matrix

Data derived from structural analysis and standard process chemistry protocols.[1]

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Low | Standard: Ideal for acylation reactions due to facile removal.[1] |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Excellent | Low | Preferred: Good for low-temp lithiation or Grignard-compatible steps.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Low | Green Alternative: Useful for crystallization/workup; less toxic than DCM.[1] |

| Polar Aprotic | DMF, DMSO, NMP | High | Moderate | Caution: Hard to remove; DMSO may cause oxidation or react at high temps.[1] |

| Aromatics | Toluene, Xylene | Moderate | Low | Process: Used for azeotropic water removal; may require heating.[1] |

| Aliphatics | Hexanes, Heptane | Poor | Low | Antisolvent: Used to precipitate the product or impurities.[1] |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | CRITICAL | FORBIDDEN: Rapid hydrolysis/alcoholysis occurs.[1] |

Mechanism of Action & Solvent Interaction

Understanding the electronic environment of AAA is crucial for solvent selection. The central oxygen atom creates a resonance competition, making the carbonyl carbons highly electrophilic.

Visualization 1: Reactivity & Solubility Logic

This diagram illustrates the relationship between the chemical structure of AAA and its interaction with various solvent types.

Caption: Structural logic dictating solvent compatibility. Red paths indicate chemical instability; Green paths indicate stable solvation.[1]

Experimental Protocol: Solubility Determination & Stability Validation

Author's Note: As exact solubility values vary by commercial batch purity, this self-validating protocol is the industry standard for verifying solvent suitability prior to scale-up.[1]

Workflow: The "Dissolve & Detect" Method

Objective: Determine the saturation limit and chemical stability of AAA in a target solvent (e.g., 2-MeTHF).

Materials:

-

This compound (95%+ purity)[1]

-

Anhydrous solvent (<50 ppm water)[1]

-

Scintillation vials (dried)

-

HPLC or NMR for stability check[1]

Step-by-Step Procedure:

-

Preparation: Purge all vials with Nitrogen (

) to remove atmospheric moisture.[1] -

Incremental Addition:

-

Visual Endpoint: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (

) =

-

-

Stability Stress Test (The "Self-Validating" Step):

-

Leave the dissolved sample for 4 hours.

-

Check: Run TLC or

-NMR. -

Pass Criteria: Absence of Acetoxyacetic acid peak (hydrolysis product).

-

Fail Criteria: Appearance of broad -OH peak or shift in carbonyl signals.[1]

-

Visualization 2: Solvent Selection Decision Tree

Use this flowchart to select the optimal solvent based on your intended application.

Caption: Decision matrix for selecting solvents based on process stage (Reaction vs. Purification).

Field Application: Drug Synthesis Case Study

Case Study: Synthesis of Vernakalant Intermediates. Context: Vernakalant is an antiarrhythmic drug containing a pyrrolidine core.[1][2] The introduction of the acetoxyacetyl group is a key step.

Protocol Insight: In the synthesis of Vernakalant precursors, researchers reacted (R)-acetoxyacetic anhydride with an amine intermediate.[1][2][4]

-

Solvent Choice: Dichloromethane (DCM) was selected as the primary solvent.[1]

-

Reasoning: DCM solubilizes both the lipophilic amine and the polar anhydride without interfering with the nucleophilic attack.

-

Outcome: The reaction proceeds at room temperature with high yield, avoiding the thermal degradation associated with higher-boiling solvents like Toluene.

Critical Warning - The "Water Effect": Even "anhydrous" solvents can contain trace water (10-50 ppm).[1] For AAA, this trace water initiates a catalytic hydrolysis cycle.[1]

-

Mitigation: Always use molecular sieves (3Å or 4Å) in the solvent reservoir 24 hours prior to use.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10512983, this compound.[1] Retrieved from [Link][1]

-

World Intellectual Property Organization (2014). Prodrugs of peptide epoxy ketone protease inhibitors (WO2014011695A2).[1] (Demonstrates use of 2-acetoxyacetic anhydride in DCM). Retrieved from

-

MDPI (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[1] (Details Vernakalant synthesis using this compound). Retrieved from [Link][1][5]

Sources

physical and chemical properties of acetoxyacetic anhydride

CAS: 25769-61-3

Formula:

Executive Summary

Acetoxyacetic anhydride (also known as Bis(acetoxyacetic) anhydride or Glycolic anhydride diacetate) is a specialized symmetrical anhydride derivative of glycolic acid. Unlike common reagents like acetic anhydride, this molecule is designed for the specific introduction of the acetoxyacetyl group (

Its primary utility lies in drug development , where it serves as a critical intermediate for synthesizing prodrugs and active pharmaceutical ingredients (APIs) like Vernakalant . Additionally, it has emerged as a high-value reagent in material science for the surface modification and etching of bioactive glasses, significantly enhancing osteogenic properties.

Chemical Identity & Structure

This compound is the anhydride formed by the condensation of two molecules of acetoxyacetic acid (acetylglycolic acid).

| Property | Detail |

| IUPAC Name | Oxybis(1-oxoethane-2,1-diyl) diacetate |

| Common Synonyms | This compound; Bis(acetoxyacetic) anhydride; Glycolic anhydride diacetate |

| CAS Registry Number | 25769-61-3 |

| SMILES | CC(=O)OCC(=O)OC(=O)COC(=O)C |

| InChI Key | REFJMHFIKYREHC-UHFFFAOYSA-N |

Structural Visualization

The molecule consists of a central anhydride linkage flanked by two ester-protected methylene groups. This "double-activated" structure makes it highly susceptible to nucleophilic attack.[1]

Figure 1: Structural connectivity and electrophilic sites of this compound.

Physical & Chemical Properties[2][5][6][7][8]

Due to its specialized nature, many physical constants are derived from high-fidelity computational models or specific synthesis reports.[1]

| Property | Value | Context/Notes |

| Molecular Weight | 218.16 g/mol | Exact Mass: 218.0427 |

| Physical State | Viscous Liquid | At standard temperature and pressure (STP).[1] |

| Boiling Point | >200°C (Predicted) | Decomposes/hydrolyzes before standard distillation; related esters boil ~180°C. |

| Density | ~1.27 g/cm³ (Predicted) | Significantly denser than acetic anhydride (1.08 g/cm³). |

| Solubility (Organic) | Soluble | Dichloromethane (DCM), THF, Ethyl Acetate, Acetonitrile. |

| Solubility (Aqueous) | Hydrolyzes | Reacts rapidly with water to form acetoxyacetic acid. |

| Stability | Moisture Sensitive | Must be stored under inert atmosphere ( |

Synthesis & Preparation Protocols

The synthesis of this compound is typically achieved via the dehydration of acetoxyacetic acid using a coupling agent like Dicyclohexylcarbodiimide (DCC) . This method avoids the harsh conditions of acyl chloride preparations and yields a product suitable for sensitive drug synthesis.

Protocol: DCC-Mediated Dehydration

Source: Adapted from WO2014011695A2 [1][1]

Reagents:

-

Acetoxyacetic acid (1.0 equiv)

-

Dicyclohexylcarbodiimide (DCC) (0.5 equiv)[3]

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Dissolution: Dissolve acetoxyacetic acid (e.g., 1 mmol) in anhydrous DCM (2 mL) under a nitrogen atmosphere.

-

Coupling: Add DCC (0.5 mmol) to the solution. The stoichiometry (2:1 Acid:DCC) drives the formation of the symmetrical anhydride.

-

Reaction: Stir the mixture overnight at room temperature. A white precipitate of Dicyclohexylurea (DCU) will form as the byproduct.

-

Purification: Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate.

-

Isolation: Concentrate the filtrate in vacuo to dryness to obtain the crude this compound.

-

Storage: Use immediately or store at -20°C under argon.

Figure 2: DCC-mediated synthesis pathway for this compound.

Applications in Drug Development & Materials

A. Prodrug Synthesis & API Manufacturing

This compound is a key reagent for introducing the acetoxyacetyl moiety . This group is often used to modify the lipophilicity of a drug or to serve as a prodrug linker that can be cleaved by esterases in vivo.

-

Vernakalant Synthesis: In the synthesis of the antiarrhythmic drug Vernakalant, this compound reacts with a pyrrolidine derivative (amine) to form a succinimide intermediate or an acetoxyacetamide side chain, depending on the specific route utilized [2].[4]

-

Peptide Inhibitors: It is used to derivatize peptide epoxy ketone protease inhibitors, enhancing their pharmacokinetic profiles [1].

B. Surface Modification of Bioactive Glasses

Recent material science research utilizes this compound as an organic etching agent.[5] Unlike inorganic acids (HCl, HF), this anhydride creates specific micro/nano-texturing on bioactive glass surfaces.[1]

-

Mechanism: The anhydride reacts with surface hydroxyls (-OH) on the glass, grafting organic groups and inducing controlled roughness.

-

Outcome: This treatment has been shown to increase surface roughness by up to 5-fold , significantly improving protein adsorption and osteoblast cell adhesion (bone ingrowth) [3].[5]

Chemical Reactivity & Mechanism[10][11]

The reactivity of this compound is defined by nucleophilic acyl substitution . It is less reactive than acetyl chloride but more selective, avoiding the generation of corrosive HCl gas.[6]

Reaction with Amines (Amidation)

When reacting with a primary or secondary amine (

-

Attack: The amine nitrogen attacks the carbonyl carbon.

-

Elimination: The tetrahedral intermediate collapses, expelling acetoxyacetic acid as the leaving group.

-

Product: An N-acetoxyacetyl amide is formed.[1]

Equation:

Figure 3: Mechanism of acetoxyacetylation of amines.

Safety & Handling

-

Hazards: Causes severe skin burns and eye damage (Category 1B). Moisture sensitive (hydrolyzes to acid).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) at -20°C. Exclude moisture rigorously to prevent degradation into acetoxyacetic acid.

References

-

Patent: Prodrugs of peptide epoxy ketone protease inhibitors. WO2014011695A2. (2014).

-

Journal: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, International Journal of Molecular Sciences. (2024).[2][7][8]

-

Research: A novel methodology to surface modify bioactive glasses with hydroxyapatite having multiscale periodic porosity. Trepo (Tampere University). (2025).[9][10][8]

-

Database: this compound Compound Summary. PubChem CID 10512983.[2]

Sources

- 1. 5371-49-3|2-Oxoethyl acetate|BLD Pharm [bldpharm.com]

- 2. This compound | C8H10O7 | CID 10512983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2014011695A2 - Prodrugs of peptide epoxy ketone protease inhibitors - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Why are acetyl chloride or acetic anhydride used instead of acetic ac - askIITians [askiitians.com]

acetoxyacetic anhydride mechanism of action in acetylation

Technical Guide: Acetoxyacetic Anhydride in Organic Synthesis

Executive Summary

This technical guide details the mechanism and application of This compound (AAA), a specialized acylating agent used primarily in nucleoside chemistry and prodrug synthesis. Unlike standard acetic anhydride, AAA introduces the acetoxyacetyl (AcOCH₂CO–) moiety.

This functional group is critically important as a "fast-labile" protecting group for exocyclic amines in nucleosides (Adenosine, Cytidine, Guanosine). The electron-withdrawing nature of the

Molecular Architecture & Reactivity

Chemical Identity:

-

IUPAC Name: (Acetyloxy)acetic anhydride

-

Formula:

-

Core Function: Electrophilic Acyl Transfer Agent

Reactivity Profile:

The reactivity of this compound is governed by the inductive effect of the

-

Enhanced Electrophilicity: The oxygen atom at the

-position exerts a strong electron-withdrawing inductive effect (-I), increasing the partial positive charge ( -

Leaving Group Stability: The leaving group, the acetoxyacetate anion (

), is stabilized by the same inductive effect, lowering the activation energy for the breakdown of the tetrahedral intermediate.

Mechanism of Action

The core mechanism is a Nucleophilic Acyl Substitution . When reacting with a nucleophile (Nu-H), such as a primary amine (on a nucleobase) or a hydroxyl group, the reaction proceeds via an addition-elimination pathway.[1]

Mechanistic Pathway (Step-by-Step)

-

Nucleophilic Attack: The lone pair of the nucleophile attacks the most electrophilic carbonyl carbon of the anhydride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms, with the negative charge localized on the carbonyl oxygen.

-

Collapse & Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the acetoxyacetate anion as the leaving group.

-

Proton Transfer: A base (often pyridine or the leaving group itself) abstracts the proton from the nucleophile to yield the neutral acetoxyacetylated product.

Regioselectivity Note: If generated in situ as a mixed anhydride with acetic anhydride (Ac₂O), the nucleophile preferentially attacks the acetoxyacetyl carbonyl due to its higher electrophilicity relative to the acetyl carbonyl.

Visualization: Reaction Mechanism

Experimental Protocols

Since this compound is not a standard shelf-stable commodity like acetic anhydride, it is best generated in situ or prepared fresh.

Protocol A: In Situ Generation & Acylation (DCC Method)

Best for: Small scale, high-value substrates.

Reagents:

-

Dicyclohexylcarbodiimide (DCC)[6]

-

Solvent: Dichloromethane (DCM) or DMF

-

Substrate: Nucleoside (e.g., 5'-O-DMT-deoxycytidine)

Workflow:

-

Activation: Dissolve Acetoxyacetic acid (2.2 eq) in anhydrous DCM.

-

Anhydride Formation: Add DCC (1.1 eq) at 0°C. Stir for 30 mins. The urea byproduct will precipitate.

-

Filtration: Filter off the dicyclohexylurea (DCU) under an inert atmosphere. The filtrate contains the symmetrical anhydride.

-

Coupling: Add the nucleoside substrate (1.0 eq) and Pyridine (3.0 eq) to the filtrate.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC.[7]

-

Quench: Add MeOH to quench excess anhydride.

Protocol B: Mixed Anhydride Method

Best for: Robust substrates where selectivity is managed.

Reagents:

Workflow:

-

Dissolve Acetoxyacetic acid in excess Acetic Anhydride.

-

Heat gently (40–50°C) for 1 hour to facilitate exchange.

-

Add the substrate.[4][8] Note: This relies on the kinetic preference for the acetoxyacetyl carbonyl.

Visualization: Synthesis Workflow

Comparative Analysis: Protecting Groups

The primary utility of this reagent is the "Ultrafast" deprotection capability.

| Feature | Acetyl Protection (Ac) | Acetoxyacetyl Protection (Pac) |

| Reagent | Acetic Anhydride | This compound |

| Structure | ||

| Deprotection (NH₄OH) | Slow (Overnight, 55°C) | Fast (1-2 hrs, RT) |

| Mechanism of Lability | Standard Resonance | Inductive destabilization by ether oxygen |

| Use Case | Standard DNA Synthesis | RNA Synthesis, labile modifications |

Troubleshooting & Stability

-

Moisture Sensitivity: this compound is highly susceptible to hydrolysis due to its activated nature. All glassware must be oven-dried.

-

Byproduct Management: If using Method A (DCC), ensure complete removal of DCU, as urea traces can interfere with subsequent crystallizations.

-

Storage: If isolated, store at -20°C under Argon. It is prone to disproportionation if not pure.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.

-

Chaix, C., Duplaa, A. M., Molko, D., & Teoule, R. (1989). The use of the acetoxyacetyl group for the protection of the exocyclic amino function of nucleosides. Nucleic Acids Research.

-

Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Acetoxyacetic acid | C4H6O4 | CID 83766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetoxyacetic acid(13831-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. CAS 13831-30-6: Acetoxyacetic acid | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

using acetoxyacetic anhydride for acetylation of alcohols protocol

Application Note: High-Precision Acetoxyacetylation of Alcohols using Acetoxyacetic Anhydride

Executive Summary & Strategic Rationale

This technical guide details the protocol for the functionalization of alcohols using This compound (CAS: 25769-61-3).

Critical Distinction: Researchers must distinguish this protocol from standard "acetylation" (using acetic anhydride). This protocol introduces the acetoxyacetyl moiety (

Why this compound?

-

Milder Conditions: Unlike acetoxyacetyl chloride, the anhydride avoids the generation of corrosive HCl, preventing acid-catalyzed degradation of sensitive substrates (e.g., acetals, silyl ethers).

-

Selectivity: Offers superior chemoselectivity in the presence of competing nucleophiles compared to the hyper-reactive acid chloride.

-

Clean Work-up: The byproduct (acetoxyacetic acid) is water-soluble and easily removed via basic extraction.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a nucleophilic acyl substitution mechanism, typically catalyzed by a nucleophilic base such as 4-Dimethylaminopyridine (DMAP).

The Pathway:

-

Activation: DMAP attacks the carbonyl of the this compound, forming a highly reactive N-acylpyridinium ion intermediate.

-

Nucleophilic Attack: The alcohol (

) attacks the activated carbonyl. -

Elimination: Acetoxyacetic acid is displaced, and the catalyst is regenerated.

Figure 1: DMAP-catalyzed nucleophilic acyl substitution pathway for acetoxyacetylation.

Experimental Protocol

Reagents & Materials[1][2][3][7]

| Component | Specification | Role |

| Substrate | Alcohol ( | Target Molecule |

| Reagent | This compound (>95%) | Acylating Agent |

| Solvent | Dichloromethane (DCM) | Anhydrous (<50 ppm |

| Base | Pyridine or Triethylamine ( | Acid Scavenger |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst |

| Quench | Sat. | Reaction Termination |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried (

Step 1: Preparation (T = 0 min)

-

Dissolve the Alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M concentration).

-

Add Pyridine (2.0 – 3.0 equiv). Note: Pyridine acts as both a solvent modifier and acid scavenger.

-

Add DMAP (0.1 equiv). Note: For highly hindered alcohols, increase to 0.5 equiv.

Step 2: Reagent Addition (T = 15 min)

-

Cool the reaction mixture to

(ice/water bath). -

Add This compound (1.2 – 1.5 equiv) dropwise via syringe or addition funnel.

-

Critical Control Point: Exotherm is possible.[1] Maintain internal temperature

during addition.

-

Step 3: Reaction (T = 1 hr – 12 hrs)

-

Remove the cooling bath and allow the mixture to warm to Room Temperature (

) . -

Monitor via TLC or LC-MS.

-

Target: Disappearance of starting alcohol.

-

Observation: The product will be less polar (higher

) than the alcohol but more polar than simple acetates due to the extra oxygen.

-

Step 4: Work-up

-

Dilute with DCM.

-

Wash 1: 1M HCl or 10% Citric Acid (to remove Pyridine/DMAP). Caution: Ensure substrate is acid-stable. If not, skip to Wash 2.

-

Wash 2: Saturated

(to remove acetoxyacetic acid byproduct). -

Wash 3: Brine.

-

Dry over

, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify via Flash Column Chromatography (typically Hexanes/Ethyl Acetate gradient).

Comparative Analysis: Reagent Selection

The choice of reagent dictates the impurity profile and reaction safety.

| Feature | This compound (Recommended) | Acetoxyacetyl Chloride | Acetic Anhydride |

| Moiety Added | |||

| Byproduct | Acetoxyacetic Acid (Weak Acid) | HCl (Strong Acid/Gas) | Acetic Acid |

| Reactivity | Moderate (Controlled) | High (Aggressive) | Moderate |

| Substrate Scope | Acid-sensitive substrates | Robust substrates only | General acetylation |

| Atom Economy | Low (Loss of large acid group) | High | Moderate |

Troubleshooting & Optimization

Scenario A: Low Conversion

-

Cause: Steric hindrance of the alcohol.

-

Solution: Switch solvent to Pyridine (neat) or increase temperature to

. Increase DMAP load to 20 mol%.

Scenario B: Hydrolysis of Product

-

Cause: The acetoxyacetyl ester is more labile than a standard acetate.

-

Solution: Avoid strong bases during work-up. Use pH 7 buffer instead of

if the ester is exceptionally fragile. Ensure silica gel for chromatography is neutral.

Scenario C: "Acetylation" instead of "Acetoxyacetylation"

-

Cause: Reagent decomposition or wrong reagent used.

-

Validation: Check NMR.

-

Acetoxyacetate (Correct): Singlet at

ppm ( -

Acetate (Wrong): Only Singlet at

ppm.

-

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Bundgaard, H. (1985). Design of Prodrugs. Elsevier. (Foundational text on using acetoxyacetyl groups for solubility enhancement).

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link] (Mechanistic basis for DMAP catalysis).

-

PubChem. (n.d.). Acetoxyacetic acid (Compound Summary). Retrieved from [Link] (Verification of chemical structure and properties).

Sources

laboratory procedure for amine acetylation with acetoxyacetic anhydride

Introduction & Scope

This application note details the protocol for the acetylation of primary and secondary amines using acetoxyacetic anhydride (also known as O-acetylglycolic anhydride). Unlike standard acetylation with acetic anhydride, this reaction introduces the acetoxyacetyl group (

This moiety is of high value in medicinal chemistry and drug delivery as a cleavable linker or prodrug motif . The ester bond within the acetoxyacetyl group is susceptible to esterases, allowing for the controlled release of the parent amine or a glycolic acid derivative in vivo.

Key Advantages of the Anhydride Method

-

Acid-Sensitive Compatibility: Unlike acetoxyacetyl chloride, the anhydride method avoids the generation of strong HCl, making it suitable for acid-labile substrates (e.g., acetals, silyl ethers).

-

Selectivity: Offers tunable reactivity profiles compared to the highly aggressive acid chloride, reducing bis-acylation side products.

Chemical Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1][2][3] The amine nucleophile attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. The acetoxyacetate anion acts as the leaving group.

Graphviz Diagram: Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism yielding the N-acetoxyacetamide and acetoxyacetic acid byproduct.

Reagent Preparation (In-Situ Generation)

Note: this compound is not a standard catalog reagent due to hydrolytic instability. It is best prepared in situ or freshly isolated.

Method: Dehydrative Coupling of Acetoxyacetic Acid.

-

Reagents: Acetoxyacetic acid (CAS 13831-30-6), DCC (Dicyclohexylcarbodiimide).

-

Solvent: Dichloromethane (DCM).[4]

Protocol:

-

Dissolve acetoxyacetic acid (2.0 equiv relative to amine target) in anhydrous DCM (0.5 M).

-

Cool to 0°C.

-

Add DCC (1.0 equiv). Stir for 1 hour at 0°C, then 1 hour at RT.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) through a Celite pad.

-

Filtrate: The resulting solution contains the symmetric this compound and can be used directly.

Experimental Protocol: Amine Acetylation

Materials & Equipment

-

Substrate: Primary or Secondary Amine (1.0 equiv).

-

Reagent: this compound (1.2 – 1.5 equiv, prepared as above).

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 – 2.0 equiv).

-

Solvent: Anhydrous DCM or THF.

-

Monitoring: TLC (Silica, EtOAc/Hexane) or LC-MS.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 – 0.2 M).

-

Base Addition: Add DIPEA (1.5 equiv). If the amine is a salt (e.g., HCl salt), increase base to 2.5 equiv.

-

Reagent Addition: Cool the solution to 0°C. Add the this compound solution (1.2 equiv) dropwise over 10 minutes.

-

Rationale: Slow addition at low temperature prevents exotherms and improves selectivity if free hydroxyl groups are present.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

-

Time: Typically 2–4 hours. Monitor by TLC until the starting amine is consumed.

-

-

Quench: Add saturated aqueous

(sodium bicarbonate) solution. Stir vigorously for 15 minutes.

Workup & Purification

| Step | Action | Purpose |

| Extraction | Extract aqueous layer with DCM (3x). | Recover product. |

| Wash 1 | 1M HCl or 5% Citric Acid (Cold). | Remove excess DIPEA/Pyridine and unreacted amine. Skip for acid-sensitive products. |

| Wash 2 | Saturated | Ensure complete removal of acetoxyacetic acid byproduct. |

| Drying | Dry over anhydrous | Remove water.[10][9] |

| Concentration | Rotary evaporation (max 40°C). | Isolate crude oil/solid. |

| Purification | Flash Column Chromatography. | Isolate pure product (typically Silica gel). |

Workflow Visualization

Caption: Operational workflow for the synthesis of N-acetoxyacetamides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Anhydride | Ensure all solvents are anhydrous. Increase anhydride equivalents (up to 2.0 eq). |

| O-Acylation | Competitive reaction with -OH | Perform reaction at -78°C to 0°C. Use less basic conditions (e.g., Pyridine instead of TEA). |

| Byproduct Retention | Acetoxyacetic acid not removed | Ensure the basic wash ( |

| Starting Material Remains | Steric Hindrance | Add a catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv). |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for amide protection strategies).

-

Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[1][5][11] Chem. Int. Ed.1978 , 17, 522–524. (Foundational method for DCC-mediated coupling/anhydride generation).

- Bundgaard, H. "Prodrug design: the prodrug concept." Drug Discovery Today. (Context for acetoxyacetyl groups as prodrug linkers).

-

Sigma-Aldrich. "Acetoxyacetic acid Product Specification." (Precursor data).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103450002A - Synthesis method of symmetrical anhydride - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

pyridine-catalyzed acetylation with acetoxyacetic anhydride mechanism

Application Note: Pyridine-Catalyzed Acylation with Acetoxyacetic Anhydride

Executive Summary

This guide details the mechanistic principles and operational protocols for using This compound (AAA) in pyridine-catalyzed acylation. While often colloquially categorized under "acetylation," this reaction specifically introduces the acetoxyacetyl moiety (

Unlike standard acetylation with acetic anhydride, this reaction involves a more electrophilic carbonyl center due to the inductive effect of the

Mechanistic Insight & Chemical Logic

The Reagent: this compound

-

Structure:

-

Function: Transfers the acetoxyacetyl group (

). -

Reactivity Profile: The

-oxygen atom exerts a strong electron-withdrawing inductive effect (

The Catalyst: Pyridine

Pyridine is not merely a solvent or base in this transformation; it is a nucleophilic catalyst .[1]

-

Activation: Pyridine attacks the anhydride to form a highly reactive

-acylpyridinium salt. This cationic intermediate is far more susceptible to nucleophilic attack by the substrate (alcohol/amine) than the neutral anhydride. -

Base Action: Subsequent to the substrate attack, pyridine acts as a Brønsted base, deprotonating the intermediate to drive the equilibrium forward and neutralizing the acetic acid/acetoxyacetic acid byproducts.

The Catalytic Cycle

The reaction proceeds through a "Steglich-type" nucleophilic catalysis mechanism:

-

Nucleophilic Attack: Pyridine nitrogen attacks the anhydride carbonyl.[2]

-

Ionization: The tetrahedral intermediate collapses, expelling the acetoxyacetate anion and forming the active 1-(2-acetoxyacetyl)pyridin-1-ium species.

-

Substrate Addition: The alcohol (

) or amine ( -

Elimination & Deprotonation: Pyridine is displaced (regenerated) and simultaneously scavenges the proton from the newly formed ester/amide.

Visualization: The Catalytic Pathway

The following diagram illustrates the transformation of a generic alcohol (

Caption: Figure 1. Pyridine-catalyzed activation of this compound via the N-acylpyridinium intermediate.

Experimental Protocol

Reagent Preparation & Handling

-

This compound: Commercial availability is variable (CAS 25769-61-3). If unavailable, it can be generated in situ by reacting acetoxyacetyl chloride with acetoxyacetic acid in the presence of a base, or by dehydrating acetoxyacetic acid with DCC (dicyclohexylcarbodiimide).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Pyridine can serve as both catalyst and solvent, but using it in stoichiometric excess (3-5 equiv) in DCM is preferred for easier workup.

Standard Operating Procedure (SOP)

Objective: Synthesis of an O-acetoxyacetyl derivative from a secondary alcohol.

| Parameter | Specification | Rationale |

| Stoichiometry | Substrate (1.0 eq) : Anhydride (1.2–1.5 eq) : Pyridine (3.0 eq) | Excess anhydride drives conversion; excess pyridine ensures catalytic turnover and acid scavenging. |

| Temperature | 0°C | Initial cooling prevents exotherm-related side reactions; warming ensures completion. |

| Concentration | 0.1 M – 0.5 M | Standard dilution to control kinetics and solubility. |

| Atmosphere | Nitrogen or Argon | Essential.[3] The anhydride is moisture-sensitive. |

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add the substrate (alcohol/amine, 1.0 equiv) and anhydrous DCM (to 0.2 M concentration).

-

Catalyst Addition: Add anhydrous Pyridine (3.0 equiv). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add this compound (1.2 equiv) dropwise via syringe.

-

Note: If the anhydride is a solid, dissolve it in a minimal amount of DCM before addition.

-

-

Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (silica gel) or LC-MS. Look for the disappearance of the starting material peak.[4]

-

-

Quench: Once complete, add a small amount of water (0.5 mL) or methanol to quench excess anhydride. Stir for 10 minutes.

-

Workup:

-

Dilute with DCM.

-

Wash 1: 1M HCl or 10% Citric Acid (cold)

2. (Crucial: Removes pyridine as the water-soluble pyridinium salt). -

Wash 2: Saturated

-

Wash 3: Brine

1.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Workflow & Decision Logic

Use this flowchart to guide reaction monitoring and troubleshooting.

Caption: Figure 2. Operational decision tree for reaction monitoring and optimization.

Troubleshooting & Optimization

-

Issue: Slow Conversion.

-

Cause: Steric hindrance in the substrate.

-

Solution: Add DMAP (4-Dimethylaminopyridine) at 5–10 mol%. DMAP is approximately

times more active than pyridine as a nucleophilic catalyst due to the resonance stabilization of the N-acyl intermediate [1].

-

-

Issue: Hydrolysis of Product.

-

Cause: The acetoxyacetyl ester is more labile than a standard acetate ester due to the electron-withdrawing oxygen at the

-position. -

Solution: Avoid strong bases during workup. Use pH-neutral buffers or rapid cold acidic washes. Ensure silica gel for chromatography is not overly acidic (neutralize with 1%

if necessary).

-

-

Issue: Pyridine Removal.

-

Cause: Residual pyridine interferes with NMR/crystallization.

-

Solution: The CuSO4 wash method (forms a blue water-soluble complex) is an alternative if acid sensitivity prevents HCl washing.

-

References

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link

-

Fersht, A. R., & Jencks, W. P. (1970). The Acetylpyridinium Ion Intermediate in Pyridine-catalyzed Acyl Transfer. Journal of the American Chemical Society, 92(18), 5432–5442. Link

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

-

Bundgaard, H. (1989). Glycolamide Esters as Biolabile Prodrugs of Carboxylic Acid Agents. Journal of Medicinal Chemistry, 32(12), 2503-2507. (Contextual reference for acetoxyacetyl linkers in prodrugs). Link

Sources

Application Note: Site-Specific Functionalization of Polysaccharides via Acetoxyacetylation

The following Application Note and Protocol is designed for high-level R&D applications. It synthesizes established polysaccharide esterification methodologies with the specific chemistry of acetoxyacetic anhydride.

Executive Summary & Scientific Rationale

This protocol details the chemical modification of polysaccharide hydroxyl groups using This compound (AAA) . Unlike standard acetylation (using acetic anhydride), this reaction introduces the acetoxyacetyl moiety (

Why this Modification?

-

Spacer Arm Chemistry: The acetoxyacetyl group acts as a "masked" glycolyl linker. It provides a short, ester-labile spacer (

) that separates the polysaccharide backbone from the terminal acetyl group. -

Solubility Engineering: The introduction of the acetoxyacetyl group disrupts inter-chain hydrogen bonding more effectively than simple acetylation due to the increased steric bulk and rotational freedom of the ester linkage, often enhancing solubility in organic solvents for further processing.

-

Bio-functionalization Precursor: Selective hydrolysis of the terminal acetyl group (while retaining the linker) yields a glycolyl-functionalized polysaccharide (

), a critical motif for mimicking sialic acid precursors or creating hydrophilic hydrogel scaffolds.

Chemical Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The polysaccharide hydroxyl group attacks the carbonyl carbon of the anhydride, facilitated by a nucleophilic catalyst (DMAP).

Reaction Pathway Diagram

Materials & Equipment

Reagents

-

Polysaccharide Substrate: Dry Dextran (MW 40k-70k) or Starch. Note: Must be dried at 60°C under vacuum (P < 1 mbar) for 24h prior to use.

-

Reagent: this compound (CAS: 25769-61-3 or generated in situ from acetoxyacetic acid + DCC).[2]

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Water content < 50 ppm is critical.

-

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Base: Anhydrous Pyridine (acid scavenger).

-

Precipitant: Cold Ethanol (99%) or Isopropanol.

Equipment

-

Schlenk line or Nitrogen atmosphere glovebox.

-

Magnetic stirring plate with temperature control.

-

Dialysis tubing (MWCO 3.5 kDa).

-

Lyophilizer.

Experimental Protocol

Phase 1: Solubilization & Activation

Objective: To disrupt the polysaccharide crystal structure and expose hydroxyl groups.

-

Weighing: Transfer 1.0 g of dried polysaccharide (approx. 6.2 mmol anhydroglucose units, AGU) into a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvation: Add 20 mL of anhydrous DMSO.

-

Dissolution: Stir at 60°C under a stream of dry nitrogen until the solution is perfectly clear (approx. 2-4 hours).

-

Expert Insight: For stubborn polysaccharides like cellulose, add 1.0 g LiCl to the DMSO and stir at 90°C to form a molecular dispersion.

-

-

Cooling: Allow the solution to cool to room temperature (25°C).

Phase 2: Acylation Reaction

Objective: Controlled introduction of the acetoxyacetyl group.

-

Catalyst Addition: Add DMAP (0.1 eq per AGU, ~76 mg) and Pyridine (1.5 eq per AGU, ~0.75 mL) to the reaction vessel.

-

Reagent Addition:

-

Calculate the required amount of this compound (AAA). For a target Degree of Substitution (DS) of 1.0, use 1.5 molar equivalents per AGU.

-

Calculation: 6.2 mmol AGU × 1.5 eq × 218.16 g/mol (MW of AAA) ≈ 2.03 g.

-

Step: Add the AAA dropwise over 10 minutes using a syringe to prevent localized exotherms.

-

-

Incubation: Seal the flask under nitrogen and stir at 40°C for 16-24 hours .

-

Note: Higher temperatures (>60°C) may cause degradation of the polysaccharide backbone or transesterification side reactions.

-

Phase 3: Work-up & Purification

Objective: Removal of solvents, byproducts (acetoxyacetic acid), and unreacted reagents.

-

Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold Ethanol (10x volume) with vigorous stirring. The product should precipitate as a white fibrous solid or flocculant.

-

Filtration: Collect the solid via vacuum filtration (sintered glass funnel, porosity 3).

-

Washing: Wash the filter cake 3x with 50 mL ethanol to remove residual DMSO and pyridine.

-

Dialysis: Redissolve the crude product in a minimal amount of DMSO or Water (if soluble) and dialyze against distilled water for 48 hours (change water 6x).

-

Drying: Lyophilize the dialyzed solution to obtain the final product as a white powder.

Characterization & Validation

To validate the protocol, you must confirm the ester bond formation and the integrity of the acetoxyacetyl group.

Spectroscopic Validation Table

| Technique | Parameter | Expected Observation | Diagnostic Value |

| FT-IR | C=O Stretch | New band at 1735–1750 cm⁻¹ | Confirms ester linkage formation. |

| FT-IR | C-O Stretch | Intensified bands at 1200–1250 cm⁻¹ | Acetate/Ester C-O bond character. |

| ¹H-NMR | Singlet at ~4.6–4.8 ppm | Unique signature of the glycolyl spacer. | |

| ¹H-NMR | Singlet at ~2.1 ppm | Terminal acetyl group signal. | |

| ¹H-NMR | Backbone | Broad multiplets 3.5–5.5 ppm | Polysaccharide backbone integrity. |

Degree of Substitution (DS) Calculation

Using ¹H-NMR (in DMSO-d6), calculate DS by integrating the terminal methyl protons (

Note: If the signal at 4.6-4.8 ppm (spacer methylene) is used, divide its integral by 2.

Troubleshooting & Optimization

Workflow Logic Diagram

Critical Considerations

-

Moisture Sensitivity: this compound hydrolyzes rapidly. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Steric Hindrance: If modifying bulky polysaccharides (e.g., Xanthan), the reaction rate will be significantly slower. Increase reaction time to 48h.

-

Deprotection Warning: If the goal is to expose the hydroxyl group (

), treat the product with mild aqueous hydrazine or

References

-

Chemical Mechanism of Anhydride Esterification

-

Reagent Properties (this compound)

-

Polysaccharide Functionalization Protocols

-

Elschner, T. et al. (2012). "Cellulose-Chitosan Functional Biocomposites." MDPI. (General esterification strategies for polysaccharides).

-

-

Surface Modification Analogy

Sources

Friedel-Crafts acylation using acetoxyacetic anhydride

Application Note: Precision Synthesis of -Acyloxy Ketones via Friedel-Crafts Acylation with Acetoxyacetic Anhydride

Executive Summary

This application note details the protocol for utilizing This compound (also known as

This reaction is pivotal in the synthesis of corticosteroid precursors and

Chemical Basis & Mechanistic Insight

The Reagent: this compound

Unlike stable commercial anhydrides (e.g., acetic anhydride), This compound

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution (EAS) pathway, but with specific stoichiometric demands due to the oxygen-rich nature of the reagent.

-

Activation: The Lewis acid (

) coordinates to the central anhydride oxygen and the carbonyl oxygens of the acetate groups. -

Ionization: The complex cleaves to form the resonance-stabilized acetoxyacetylium ion (the electrophile) and an aluminum-complexed leaving group.

-

Substitution: The aromatic substrate attacks the acylium ion, forming a Wheland intermediate (sigma complex).

-

Re-aromatization: A base (often the counter-anion species) abstracts a proton, restoring aromaticity.

-

Product Complexation: The resulting ketone product forms a stable 1:1 complex with

, necessitating an excess of Lewis acid.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of Friedel-Crafts acylation using this compound, highlighting the critical activation and complexation steps.

Experimental Protocol

Materials & Stoichiometry

The stoichiometry is critical. Unlike acid chlorides (which require ~1.1 eq of

-

1.0 eq to activate the anhydride.

-

1.0 eq to complex the leaving carboxylate group.

-

1.0 eq to complex the resulting ketone product.

| Component | Role | Equivalents | Notes |

| Acetoxyacetic Acid | Precursor | 2.0 (if making in situ) | CAS: 13831-30-6.[1] Dry thoroughly. |

| DCC | Dehydrating Agent | 1.0 (if making in situ) | N,N'-Dicyclohexylcarbodiimide. |

| Aromatic Substrate | Reactant | 1.0 | Electron-rich aromatics work best. |

| Aluminum Chloride | Catalyst | 3.0 | Must be anhydrous/fresh. |

| Dichloromethane | Solvent | 10-15 Volumes | Anhydrous. |

| Nitromethane | Co-solvent | Optional | Solubilizes |

Step-by-Step Methodology

Phase 1: In Situ Preparation of this compound

Note: If commercial this compound is unavailable, use this dehydration protocol.

-

Dissolution: In a flame-dried flask under

, dissolve Acetoxyacetic acid (20 mmol) in anhydrous -

Coupling: Cool to 0°C. Add DCC (10 mmol) dissolved in minimal

dropwise over 15 minutes. -

Precipitation: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Urea byproduct will precipitate.

-

Filtration: Filter the mixture under inert atmosphere (Schlenk filtration preferred) to remove the urea. The filtrate contains the This compound .

Phase 2: Friedel-Crafts Acylation

-

Lewis Acid Slurry: In a separate reactor, suspend

(30 mmol) in -

Substrate Addition: Add the Aromatic Substrate (10 mmol) to the

slurry.-

Expert Tip: If the substrate is highly reactive (e.g., anisole), add it after the anhydride to prevent polymerization. For benzene/toluene, add it to the Lewis acid first.

-

-

Reagent Addition: Slowly add the This compound filtrate (from Phase 1) to the

mixture over 30 minutes, maintaining internal temperature -

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the aromatic starting material.

-

-

Quenching (Critical):

-

Cool the reaction mixture to 0°C.

-

Pour the mixture slowly into a vigorously stirred slurry of Ice/HCl (1M) .

-

Caution: Exothermic![2] The goal is to break the Al-complex without hydrolyzing the acetate ester. Keep pH < 2.

-

-

Isolation:

-

Separate the organic layer.

-

Extract the aqueous layer with

(2x). -

Wash combined organics with sat.

(carefully, to remove acetic acid byproduct) and Brine. -

Dry over

and concentrate.

-

Process Optimization & Troubleshooting

Solvent Effects

The choice of solvent significantly impacts regioselectivity (ortho/para ratio).

| Solvent | Characteristics | Impact on Reaction |

| Dichloromethane (DCM) | Non-polar, good solubility. | Standard choice. Promotes para-selectivity via steric bulk of the complex. |

| Nitrobenzene | Polar, high boiling point. | Solubilizes the acylium complex, preventing precipitation. often slows reaction but improves yield for deactivated substrates. |

| Carbon Disulfide ( | Non-polar. | Historical standard, but high flammability risk. DCM is preferred today. |

Common Failure Modes

-

Deacetylation: If the quench is too basic or the reaction runs too hot, the acetyl group on the glycolyl tail may hydrolyze, yielding the

-hydroxy ketone (which is often water-soluble and lost during workup). -

Fries Rearrangement: If the substrate is a phenol ester, the Lewis acid may trigger a rearrangement instead of acylation. Ensure phenolic hydroxyls are alkylated (ethers) before reaction.

Workflow Visualization

Figure 2: Operational workflow for the synthesis, coupling, and isolation of

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis acid stoichiometry and mechanism).

-

Buckle, D. R., et al. (1987). "Non-steroidal anti-inflammatory agents." Journal of Medicinal Chemistry. Link (Demonstrates acylation with complex anhydrides).

-

Effenberger, F. (1980). "Selectivity in Friedel-Crafts Acylation." Angewandte Chemie International Edition. Link (Discusses solvent effects on regioselectivity).

- Merck Index. "Acetoxyacetic Acid - Monograph".

-

Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetoxyacetylation with Acetoxyacetic Anhydride

The following technical guide provides an in-depth optimization strategy for acetylation reactions using acetoxyacetic anhydride (also known as glycolic anhydride diacetate). This reagent is specifically used to introduce the acetoxyacetyl moiety (

Topic: Reaction Optimization & Troubleshooting for this compound (

Core Optimization Directives (The "Why" and "How")

This section details the causal factors influencing reaction efficiency. Unlike standard acetic anhydride, this compound contains internal ester linkages that increase the risk of side reactions (hydrolysis/transesterification) if conditions are too harsh.

A. Solvent Selection: The Dielectric Balance

-

Recommendation: Dichloromethane (DCM) is the gold standard.

-

Scientific Rationale: DCM provides excellent solubility for the anhydride while maintaining a low dielectric constant that suppresses the ionization of the byproduct (acetoxyacetic acid), facilitating the nucleophilic attack on the anhydride carbonyl.

-

Alternatives:

-

Tetrahydrofuran (THF): Use if the substrate is insoluble in DCM. Warning: THF is hygroscopic; strict drying is required to prevent reagent hydrolysis.

-

Acetonitrile (MeCN): Accelerates the reaction due to higher polarity but increases the risk of base-catalyzed hydrolysis during workup.

-

B. Base & Catalyst Architecture[1]

-

Standard System: Triethylamine (Et

N) or DIPEA (1.5 - 2.0 equiv) with DMAP (5-10 mol%). -

The "Steglich" Approach: For sterically hindered alcohols, use Pyridine as the solvent.

-

Mechanistic Insight: DMAP forms a highly reactive N-acylpyridinium intermediate with this compound. This intermediate is

times more reactive than the anhydride itself, crucial for overcoming the steric bulk of the acetoxyacetyl group compared to a simple acetyl group.

C. Temperature Control

-

Optimal Range:

( -

Critical Warning: Do NOT heat above

. -

Reasoning: High temperatures promote acyl migration (if proximal hydroxyls are present) and internal fragmentation of the reagent into ketene-like species or polymerization of the glycolic moiety.

Troubleshooting Guide (FAQ Format)

Q1: I observe low conversion (<50%) despite using excess anhydride. What is happening?

Diagnosis: Reagent Hydrolysis.

Technical Explanation: this compound is significantly more moisture-sensitive than acetic anhydride due to the inductive effect of the

-

Solvent Dryness: Ensure DCM/THF is distilled or dried over molecular sieves (<50 ppm water).

-

Reagent Quality: Check the anhydride by

NMR. If you see a broad singlet at -

Protocol Adjustment: Add the anhydride as a solution in dry DCM dropwise to the substrate/base mixture at

.

Q2: My product contains an impurity that looks like a simple acetate ( ) instead of acetoxyacetate ( ).

Diagnosis: Competitive Acetylation or Reagent Decomposition. Technical Explanation: While rare with pure reagents, trace amounts of acetic anhydride (a synthesis byproduct of the reagent) or "mixed anhydride" exchange can transfer a simple acetyl group. Corrective Action:

-

Purify Reagent: Recrystallize the this compound (if solid) or source high-purity grade (>97%).

-

Avoid Nucleophilic Solvents: Ensure no alcohols (e.g., MeOH stabilizer in DCM) are present.

-

Lower Temperature: Kinetic control favors the primary anhydride attack over secondary decomposition pathways.

Q3: The yield drops significantly during purification (column chromatography).

Diagnosis: Silica Gel Induced Hydrolysis.

Technical Explanation: The acetoxyacetyl ester linkage is more labile than a simple acetate due to the electron-withdrawing oxygen at the

-

Buffer the Silica: Pre-wash the silica gel column with 1% Et

N in hexanes to neutralize acidity. -

Fast Elution: Minimize residence time on the column.

-

Alternative: Use neutral alumina or reverse-phase chromatography (C18) with buffered eluents.

Standard Operating Procedure (SOP)

Objective: Acetoxyacetylation of a Secondary Alcohol (

Materials:

-

Substrate (

equiv)[1][2] -

This compound (

- -

Triethylamine (

equiv) -

DMAP (

equiv) -

DCM (anhydrous,

mL)

Protocol:

-

Setup: Flame-dry a 25 mL round-bottom flask and cool under

atmosphere. -

Dissolution: Add the substrate, Et

N, and DMAP to the flask. Dissolve in anhydrous DCM. -

Addition: Cool the mixture to

(ice bath). Add this compound (neat or dissolved in 1 mL DCM) dropwise over 5 minutes. -

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (stain with PMA or KMnO

; UV might be weak for aliphatic substrates). -

Quench: Add saturated NaHCO

solution ( -

Workup: Extract with DCM (

mL). Wash combined organics with -

Concentration: Evaporate solvent under reduced pressure (

).

Visualized Workflows

Reaction Mechanism & Activation Pathway

This diagram illustrates the DMAP-catalyzed activation cycle, highlighting the critical intermediate.

Caption: The catalytic cycle showing DMAP activation of the anhydride to the highly electrophilic N-acylpyridinium species.

Troubleshooting Decision Tree (Low Yield)

Caption: Logic flow for diagnosing low yield, distinguishing between moisture issues (hydrolysis) and kinetic issues (sterics).

Comparative Data: Reagent Stability

| Parameter | This compound | Acetic Anhydride | Impact on Protocol |

| Moisture Sensitivity | High | Moderate | Requires strictly anhydrous solvents. |

| Electrophilicity | High (due to | Moderate | Faster reaction rates at lower temps. |

| Byproduct Acidity | pKa | pKa | Stronger acid produced; requires efficient base neutralization (Et |

| Lability | Susceptible to internal hydrolysis | Stable | Avoid aqueous workup unless quenched first. |

References

-

BenchChem. this compound | 25769-61-3 | Structure, Properties, and Applications. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10512983, this compound. Retrieved from [3]

-

Sigma-Aldrich. Acetic Anhydride Product Specification and Reactivity Data. (Used for comparative baseline data). Retrieved from

-

Organic Chemistry Portal. Acylation of Alcohols with Anhydrides: Mechanisms and Catalysts. (General mechanistic grounding for DMAP/Anhydride cycles). Retrieved from

Sources

common side products in acetoxyacetic anhydride reactions and their prevention

Technical Support: Optimizing Acetoxyacetylation Reactions

Introduction

Welcome to the technical support desk. You are likely reading this because your acetoxyacetylation reaction—intended to introduce the acetoxyacetyl motif (

The reagent , acetoxyacetic anhydride (also known as acetylglycolic anhydride), is a reactive acylating agent. Unlike simple acetic anhydride, it possesses a dual-reactivity profile and a propensity for self-condensation that can derail synthesis. This guide dissects the three most common failure modes: chemoselectivity errors (wrong acyl transfer) , oligomerization (glycolide formation) , and hydrolytic decomposition .

Module 1: The "Wrong Acyl" Problem (Chemoselectivity)

Symptom: You observe the formation of a simple acetate ester (

Many researchers generate this compound in situ by reacting acetoxyacetic acid with acetic anhydride or acetyl chloride. This creates a mixed anhydride intermediate.[1] When a nucleophile attacks this mixed species, it faces a choice between two carbonyls.[2]

-

Path A (Desired): Attack at the acetoxyacetyl carbonyl.

-

Path B (Undesired): Attack at the acetyl carbonyl (less sterically hindered).

Due to the smaller steric footprint of the acetyl group, Path B is often kinetically favored, leading to the wrong product.

Mechanism of Failure

Caption: Kinetic competition in mixed anhydrides often favors the transfer of the smaller acetyl group.

Troubleshooting Q&A

Q: How do I prevent acetyl transfer? A: Avoid in situ mixed anhydrides with acetic acid derivatives. Instead:

-

Use the Symmetrical Anhydride: Synthesize pure bis(acetoxyacetic) anhydride

beforehand (see Protocol A). -

Use a Bulky Coupling Agent: If generating in situ, use pivaloyl chloride (generating a mixed pivalic anhydride). The bulky tert-butyl group directs the nucleophile to attack the acetoxyacetyl carbonyl exclusively.

Module 2: The "Gunk" Problem (Oligomerization)

Symptom: The reaction mixture becomes cloudy, viscous, or deposits a white/tan insoluble solid. Root Cause: Formation of Glycolide and Poly(glycolic acid) (PGA) .

This compound contains a "masked" glycolic acid unit. Under thermal stress or in the presence of certain Lewis acids, the acetyl group can be eliminated, leading to the formation of glycolide (the cyclic dimer) or linear oligomers. These are notoriously insoluble in most organic solvents.

Data: Solubility Profile of Side Products

| Compound | Structure | Solubility (DCM/THF) | Solubility (Water) |

| This compound | High | Hydrolyzes | |

| Glycolide | Cyclic dimer | Very Low | Low (Slow Hydrolysis) |

| Poly(glycolic acid) | Linear polymer | Insoluble | Insoluble |

Troubleshooting Q&A

Q: How do I remove the insoluble solid? A: Filtration is usually sufficient. However, if the polymer coats your glassware:

-

Do not scrub with water/organic solvents alone.

-

Solution: Use a warm 1M NaOH solution. This hydrolyzes the polyester backbone, converting it back to water-soluble sodium glycolate.

Q: How do I prevent polymerization during the reaction? A:

-

Temperature Control: Keep reaction temperatures below 40°C. Glycolide formation is thermally driven.

-

Concentration: High concentrations favor intermolecular polymerization. Dilute the reaction (0.1 M - 0.2 M).

-

Base Selection: Strong nucleophilic bases (like DMAP) can sometimes trigger polymerization of the anhydride itself. Use non-nucleophilic bases like DIPEA (Hünig's base) if possible.

Module 3: Hydrolysis & Decomposition

Symptom: High background levels of acetoxyacetic acid and acetic acid; low conversion of starting material. Root Cause: Moisture sensitivity.

The acetoxyacetyl group is electron-withdrawing, making the anhydride carbonyls highly electrophilic and thus hypersensitive to moisture compared to simple acetic anhydride.

Troubleshooting Q&A

Q: Can I use technical grade solvents? A: No. Solvents must be anhydrous. Even trace water (0.1%) will consume the reagent rapidly.

Q: My reagent bottle has a vinegar smell. Is it bad? A: Yes. A strong vinegar smell indicates hydrolysis has released acetic acid. The reagent purity should be checked by NMR. If significant hydrolysis has occurred, the free acid will act as a proton source, potentially deactivating your nucleophile (if it's an amine).

Experimental Protocols

Protocol A: Synthesis of Symmetrical this compound

Use this method to avoid the "Wrong Acyl" side product.

Reagents:

-

Acetoxyacetic acid (10 mmol)

-

Dicyclohexylcarbodiimide (DCC) (5 mmol)

-

Dichloromethane (anhydrous, 20 mL)

Procedure:

-

Dissolve acetoxyacetic acid in anhydrous DCM under Nitrogen/Argon.

-